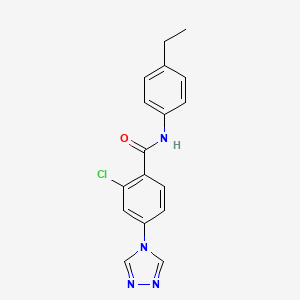![molecular formula C13H17NO5 B5303437 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)](/img/structure/B5303437.png)
4-[(dimethylamino)methyl]phenol 2-butenedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as methylene blue, a vital stain used in histology and microbiology. The compound is synthesized by reacting N, N-dimethylaniline with paraformaldehyde, followed by oxidation with ferric chloride and subsequent reaction with maleic acid.
科学的研究の応用
4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) has numerous scientific research applications. One of the significant applications is its use as a vital stain in histology and microbiology. The compound is used to stain cells, tissues, and microorganisms, making them visible under a microscope. Additionally, the compound has been used in the treatment of various medical conditions such as methemoglobinemia, Alzheimer's disease, and Parkinson's disease. The compound's ability to cross the blood-brain barrier makes it an ideal candidate for treating neurological disorders.
作用機序
The mechanism of action of 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of monoamine oxidase, an enzyme responsible for breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the activity of monoamine oxidase, the compound increases the levels of these neurotransmitters, leading to improved brain function.
Biochemical and Physiological Effects:
4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) has various biochemical and physiological effects. The compound is known to improve cognitive function, memory, and mood. Additionally, the compound has been shown to have antioxidant properties, protecting cells from oxidative stress and damage. The compound has also been shown to have anti-inflammatory properties, reducing inflammation in the body.
実験室実験の利点と制限
The advantages of using 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) in lab experiments are numerous. The compound is readily available, easy to use, and has a long shelf life. Additionally, the compound is relatively inexpensive, making it an ideal choice for researchers on a tight budget. The limitations of using the compound in lab experiments include its potential toxicity and the need for caution when handling the compound.
将来の方向性
The future directions for 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) research are numerous. One of the significant areas of research is the development of new drugs based on the compound's chemical structure. Additionally, researchers are exploring the compound's potential in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Finally, researchers are exploring the compound's potential in treating various types of cancer.
Conclusion:
In conclusion, 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) is a chemical compound with numerous scientific research applications. The compound's ability to stain cells, tissues, and microorganisms makes it an ideal vital stain in histology and microbiology. Additionally, the compound's potential in treating various medical conditions such as methemoglobinemia, Alzheimer's disease, and Parkinson's disease makes it an exciting area of research. Finally, the compound's potential in treating various types of cancer makes it an area of research with significant potential for future advancements.
合成法
The synthesis of 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt) involves several steps. The first step is the reaction of N, N-dimethylaniline with paraformaldehyde to form 4-(dimethylamino) methyl aniline. The second step involves the oxidation of 4-(dimethylamino) methyl aniline with ferric chloride to form methylene blue. Finally, methylene blue is reacted with maleic acid to form 4-[(dimethylamino)methyl]phenol 2-butenedioate (salt).
特性
IUPAC Name |
(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.C4H4O4/c1-10(2)7-8-3-5-9(11)6-4-8;5-3(6)1-2-4(7)8/h3-6,11H,7H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQZLUVLWAXOI-BTJKTKAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=CC=C(C=C1)O.C(=C\C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-but-2-enedioic acid;4-[(dimethylamino)methyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5303363.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5303368.png)
![2-isopropyl-4-({[(4-methoxyphenyl)sulfonyl]oxy}imino)-5-methyl-2,5-cyclohexadien-1-one](/img/structure/B5303372.png)
![6-({[4-(2-oxo-1-pyrrolidinyl)benzyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5303380.png)

![8-[(4-methylphenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5303391.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(pyridin-3-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5303397.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5303405.png)

![3-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-1-[3-(difluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B5303420.png)
![2-methyl-1-phenyl-5-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}-1H-benzimidazole](/img/structure/B5303428.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5303435.png)
![3-{2-[isopropyl(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5303451.png)
![2-[4-(2-methylphenyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5303463.png)